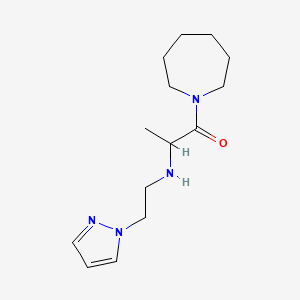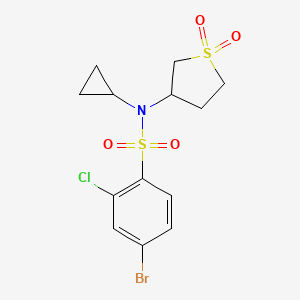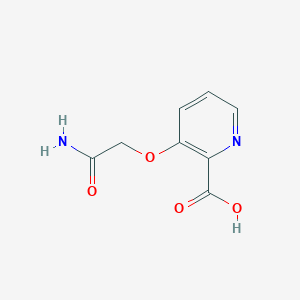
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one, also known as A-366, is a synthetic compound that has shown potential as a selective and potent inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, and has been implicated in the pathogenesis of several neurological disorders, including Parkinson's disease and Alzheimer's disease.
作用機序
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one works by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one has also been found to have antioxidant and anti-inflammatory properties. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was found to have potent antioxidant activity, as well as the ability to inhibit the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One advantage of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one is its selectivity for MAO-B over MAO-A, which can reduce the risk of side effects associated with non-selective MAO inhibitors. However, one limitation of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one is its relatively short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
Future research on 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one could focus on improving its pharmacokinetic properties, such as its half-life, to increase its effectiveness as a therapeutic agent. Additionally, further studies could investigate the potential of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one as a treatment for other neurological disorders, such as depression and anxiety. Finally, research could explore the use of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one involves the reaction of 2-(2-pyrazol-1-ylethyl)aniline with 1-bromoazepane in the presence of potassium carbonate in DMF at 80°C for 24 hours. The resulting product is then treated with acetic anhydride and triethylamine to yield 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one as a white solid with a melting point of 155-157°C.
科学的研究の応用
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one has been studied for its potential therapeutic effects in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In a study published in the Journal of Medicinal Chemistry, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was found to be a potent and selective inhibitor of MAO-B, with an IC50 value of 0.026 μM. The compound was also found to be selective for MAO-B over MAO-A, with a selectivity index of 385. 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was able to increase dopamine levels in the striatum of mice, indicating its potential as a treatment for Parkinson's disease.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-13(15-8-12-18-11-6-7-16-18)14(19)17-9-4-2-3-5-10-17/h6-7,11,13,15H,2-5,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPPLQYCVPHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)


![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)

![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)


![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)